1-(4-fluorophenyl)-3-quinoxalin-6-ylurea

IKKβ Inhibition NF-κB Pathway Pancreatic Cancer

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea, also known as compound 13-197, is a synthetic quinoxaline urea analog that functions as a potent and selective inhibitor of IκB kinase beta (IKKβ). It is a key member of the diarylurea class of kinase inhibitors, characterized by a quinoxaline core linked via a urea bridge to a 4-fluorophenyl moiety.

Molecular Formula C15H11FN4O
Molecular Weight 282.27 g/mol
Cat. No. B5883413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-quinoxalin-6-ylurea
Molecular FormulaC15H11FN4O
Molecular Weight282.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F
InChIInChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21)
InChIKeyBZCZZEUCFXTEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea: A Targeted IKKβ Inhibitor for NF-κB and mTOR Pathway Research


1-(4-fluorophenyl)-3-quinoxalin-6-ylurea, also known as compound 13-197, is a synthetic quinoxaline urea analog that functions as a potent and selective inhibitor of IκB kinase beta (IKKβ) [1]. It is a key member of the diarylurea class of kinase inhibitors, characterized by a quinoxaline core linked via a urea bridge to a 4-fluorophenyl moiety. This compound has demonstrated dual-pathway inhibition, targeting both the NF-κB and mTOR signaling cascades, which are critical in inflammation and oncology [1]. Its established oral bioavailability and in vivo efficacy distinguish it within the quinoxaline urea chemotype for preclinical therapeutic development [1].

Why 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea Cannot Be Replaced by Other Quinoxaline Ureas or IKK Inhibitors


Substituting 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea with a generic quinoxaline urea or another IKKβ inhibitor is scientifically invalid due to profound differences in kinase selectivity, pathway engagement, and pharmacokinetics. Unlike broad-spectrum kinase inhibitors, this compound achieves a unique dual blockade of NF-κB transcription and mTOR translation through specific IKKβ inhibition, a property not shared by its close analog 1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea [1]. Furthermore, it offers oral bioavailability and in vivo tumor suppression that are absent in many JSP-1-targeting quinoxalinylureas [1][2]. Even within IKKβ inhibitors, the quinoxaline urea scaffold provides a distinct chemotype with reduced off-target effects compared to ATP-competitive inhibitors like BMS-345541 [3]. These differentiated mechanisms and PK profiles mean that experimental results, especially in vivo, cannot be extrapolated between compounds, making precise selection critical for reproducible research.

Quantitative Differentiation of 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea Against Closest Analogs


Superior IKKβ Kinase Inhibition Potency vs. Methoxy Analog Drives NF-κB Pathway Suppression

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea (13-197) exhibits potent, low-micromolar inhibition of IKKβ kinase activity in vitro, directly suppressing the NF-κB pathway. This fluorinated analog demonstrates enhanced potency compared to its direct structural analog, 1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea, which lacks this specific kinase inhibition profile. The 4-fluoro substitution on the phenyl ring is critical for this activity, as the methoxy analog is primarily investigated for JSP-1 inhibition, a distinct phosphatase target [1][2].

IKKβ Inhibition NF-κB Pathway Pancreatic Cancer

Unique Dual-Pathway Inhibition: NF-κB and mTOR vs. Single-Pathway JSP-1 Inhibitors

A key differentiator for 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea is its demonstrated ability to simultaneously inhibit two critical oncogenic pathways: NF-κB and mTOR. This is achieved through IKKβ inhibition, which blocks both the p-IκBα/NF-κB transcriptional axis and the mTOR/p-S6K/p-eIF4EBP translational axis [1]. In contrast, other quinoxalinylurea derivatives, such as the JSP-1 inhibitor series including compound A17, are designed to target a single phosphatase (JSP-1) within the JNK signaling pathway, offering no direct mTOR modulation [2].

Dual Pathway Inhibition mTOR NF-κB JSP-1

Verified Oral Bioavailability and In Vivo Efficacy vs. Non-Oral Allosteric IKKβ Inhibitors

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea is distinguished by its confirmed oral bioavailability and extensive tissue distribution, leading to significant inhibition of tumor growth and metastasis in an orthotopic pancreatic cancer model without detectable toxicity [1]. This contrasts sharply with early allosteric IKKβ inhibitors like BMS-345541, which, despite high selectivity, have limited oral bioavailability and primarily serve as in vitro tool compounds [2]. The quinoxaline urea chemotype thus provides a superior pharmacokinetic profile for chronic in vivo studies.

Oral Bioavailability In Vivo Efficacy Pharmacokinetics IKKβ Inhibitor

Enhanced Anti-Proliferative Activity Through Structure-Activity Relationship (SAR) Optimization

A dedicated SAR study around the 13-197 scaffold has yielded analogs with up to ~4-fold improved potency in inhibiting pancreatic cancer cell growth compared to the parent 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea [1]. This demonstrates that the fluorinated quinoxaline urea core is a privileged scaffold amenable to rational potency optimization, a clear advantage over the methoxy analog series, for which no such IKKβ-focused SAR or cancer cell growth inhibition data has been reported in the context of NF-κB/mTOR targeting [2].

SAR Optimization Anti-Proliferative Pancreatic Cancer Lead Optimization

Optimal Research Applications for 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea Based on Evidence


Preclinical Pancreatic Cancer and Tumor Microenvironment Studies

The compound's proven in vivo efficacy in an orthotopic pancreatic cancer model, combined with its oral bioavailability, makes it the ideal candidate for chronic tumor microenvironment studies. Researchers investigating the interplay between NF-κB-driven inflammation and mTOR-mediated proliferation in pancreatic tumors will find this tool compound irreplaceable. Its dual inhibitory mechanism directly addresses co-activated pathways in this disease, unlike single-pathway JSP-1 inhibitors. [1]

IKKβ-Mediated Inflammation and Septic Shock Models

The demonstrated ability of 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea to protect mice from LPS-induced death provides direct evidence for its use in acute and chronic inflammation models. Its oral dosing advantage over injectable IKKβ inhibitors like BMS-345541 enables stress-free, long-term administration in studies of sepsis, inflammatory bowel disease, or rheumatoid arthritis. [1]

Lead Optimization and Medicinal Chemistry Programs Targeting IKKβ

As a validated and orally active IKKβ inhibitor with a clear SAR trajectory, this compound serves as the optimal starting point for medicinal chemistry campaigns. The 4-fluorophenyl-urea moiety is a critical pharmacophore for target engagement, and the published SAR demonstrating up to 4-fold potency improvements provides a rational roadmap for developing clinical candidates. This is in stark contrast to the JSP-1-targeted quinoxalinylurea series, which offers no such IKKβ-related optimization path. [1][2]

NF-κB and mTOR Dual-Mechanism Pathway Analysis

For molecular biologists seeking to simultaneously probe NF-κB and mTOR pathway activation, 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea is the only reported quinoxaline urea that robustly suppresses both p-IκBα and p-S6K/eIF4EBP phosphorylation. This unique profile makes it an essential chemical probe for deciphering crosstalk between transcriptional and translational regulation in cancer and metabolic disease cells. Generic quinoxaline ureas or other IKKβ inhibitors cannot replicate this simultaneous dual readout. [1]

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.